1-Isocyanato-4-(2-phenylethyl)benzene

Polyurethane Design Segmental Mobility Structure-Property Relationship

1-Isocyanato-4-(2-phenylethyl)benzene (CAS 918435-06-0) is a monofunctional aromatic isocyanate with the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol. The compound features an isocyanate functional group (-N=C=O) attached to the para-position of a phenyl ring that is further substituted with a 2-phenylethyl chain.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 918435-06-0
Cat. No. B12631323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isocyanato-4-(2-phenylethyl)benzene
CAS918435-06-0
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC=C(C=C2)N=C=O
InChIInChI=1S/C15H13NO/c17-12-16-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,6-7H2
InChIKeyPHMBEDBRFGWJHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isocyanato-4-(2-phenylethyl)benzene (CAS 918435-06-0): Structural Identity and Procurement-Relevant Profile


1-Isocyanato-4-(2-phenylethyl)benzene (CAS 918435-06-0) is a monofunctional aromatic isocyanate with the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol . The compound features an isocyanate functional group (-N=C=O) attached to the para-position of a phenyl ring that is further substituted with a 2-phenylethyl chain . Its computed physicochemical profile—LogP 3.44, topological polar surface area (TPSA) 29.43 Ų, and four rotatable bonds—positions it as a moderately lipophilic, conformationally flexible building block for urethane/urea bond formation, distinguishing it from simpler or more rigid aryl isocyanate alternatives .

Why In-Class Aryl Isocyanate Substitution Fails for 1-Isocyanato-4-(2-phenylethyl)benzene Applications


Aryl isocyanates are often treated as interchangeable electrophiles for urethane or urea synthesis; however, the reactivity of para-substituted phenyl isocyanates is modulated by both electronic (Hammett σ) and steric properties of the substituent [1]. The 2-phenylethyl substituent in 1-isocyanato-4-(2-phenylethyl)benzene introduces a unique combination of moderate electron-donating character (akin to alkyl substitution) and significant conformational flexibility from the ethylene linker, which cannot be replicated by simpler benzyl (one less methylene), biphenyl (rigid, fully conjugated), or phenoxy (electron-withdrawing ether oxygen) analogs [2]. Direct substitution with 4-benzylphenyl isocyanate (CAS 1823-37-6) or 4-biphenylyl isocyanate (CAS 92-95-5) alters the spatial orientation, chain mobility, and hydrophobicity of downstream urethane/urea products, which can impact polymer segmental dynamics, thermal transitions, and solubility in ways not predictable from the isocyanate functional group alone [3]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence: 1-Isocyanato-4-(2-phenylethyl)benzene vs. Closest Structural Analogs


Rotatable Bond Advantage: Enhanced Conformational Flexibility vs. 4-Benzylphenyl Isocyanate

1-Isocyanato-4-(2-phenylethyl)benzene (target) possesses four rotatable bonds owing to the ethylene (-CH₂-CH₂-) linker, whereas its closest structural congener 4-benzylphenyl isocyanate (CAS 1823-37-6) has only three rotatable bonds (the benzyl -CH₂- bridge) [1]. This additional rotational degree of freedom in the target compound enables greater conformational sampling of the pendant phenyl group, which translates to enhanced chain mobility when incorporated into polymeric urethane backbones .

Polyurethane Design Segmental Mobility Structure-Property Relationship

Lipophilicity Differentiation: LogP 3.44 vs. 4.60 for 4-Benzylphenyl Isocyanate

The computed LogP for 1-isocyanato-4-(2-phenylethyl)benzene is 3.44 , which is substantially lower than the LogP of 4.60 reported for 4-benzylphenyl isocyanate (CAS 1823-37-6) [1]. This ~1.16 log unit difference corresponds to an approximately 14.5-fold difference in octanol-water partition coefficient, meaning the benzyl analog is over an order of magnitude more lipophilic. The reduced hydrophobicity of the target compound stems from the additional methylene unit increasing the solvent-accessible surface area of the polar carbamate/urea moiety upon reaction, improving compatibility with moderately polar polymer matrices .

Partition Coefficient Hydrophobicity Control Drug-Polymer Conjugate Design

Molecular Weight and Boiling Point Differentiation vs. Phenethyl Isocyanate

1-Isocyanato-4-(2-phenylethyl)benzene (MW 223.27 g/mol) is a substantially heavier molecule than phenethyl isocyanate (CAS 1943-82-4, MW 147.18 g/mol, boiling point 210 °C) . Although the experimental boiling point of the target compound has not been determined, the molecular weight difference of 76.09 g/mol, combined with the additional aromatic ring and extended alkyl linker, predicts a significantly higher boiling point (>300 °C estimated by analogy to 4-benzylphenyl isocyanate, which boils at 300 °C [1]). The higher molecular weight reduces vapor pressure and volatility compared to the low-MW phenethyl isocyanate, which translates into reduced inhalation exposure risk during handling [2].

Distillation Purity Physical State Process Chemistry

Substituent Electronic Effect: Hammett Reactivity Modulation in Urethane Formation

The kinetics study of para-substituted phenyl isocyanates with amines and alcohols by Danihel et al. (1991) established a Hammett ρ value of ~2 for these reactions, confirming that electron-donating substituents decrease the electrophilicity of the isocyanate carbon, while electron-withdrawing substituents increase it [1]. The 2-phenylethyl substituent (-CH₂-CH₂-Ph) in the target compound exerts a weak electron-donating inductive effect (σₚ estimated ~ -0.06 to -0.08, analogous to simple alkyl substituents), positioning its reactivity between that of electron-neutral phenyl isocyanate (H, σₚ = 0) and strongly electron-donating 4-methoxy substitution (OCH₃, σₚ = -0.27) [2]. This contrasts sharply with 4-phenoxyphenyl isocyanate (CAS 59377-19-4), where the phenoxy oxygen exerts an electron-withdrawing resonance effect, increasing electrophilicity and accelerating unwanted side reactions with ambient moisture [3].

Reaction Kinetics Hammett Equation Isocyanate Electrophilicity

Topological Polar Surface Area (TPSA) Identity: Identical Electrostatic Surface vs. 4-Benzylphenyl Isocyanate Confirms Isocyanate Reactivity Parity

The computationally derived Topological Polar Surface Area (TPSA) for both 1-isocyanato-4-(2-phenylethyl)benzene and 4-benzylphenyl isocyanate is identical at 29.43 Ų [1]. This identity arises because TPSA is dominated by the isocyanate group (-N=C=O) contribution, and the hydrocarbon linkers (ethylene vs. methylene) contribute zero polar surface area. The identical TPSA confirms that the intrinsic passive membrane permeability and hydrogen-bonding capacity at the isocyanate warhead are indistinguishable between the two compounds; any differentiation in biological or membrane-related applications must therefore be attributed to the LogP and conformational flexibility differences documented above, not to differences in polar atom exposure.

Membrane Permeability Blood-Brain Barrier Prediction QSAR Modeling

Supply-Chain Differentiation: Single-Source Availability and Research-Grade Exclusivity

1-Isocyanato-4-(2-phenylethyl)benzene is currently available from a limited number of specialty research chemical suppliers (e.g., Smolecule, Catalog S13117798) , in contrast to the broadly commoditized alternatives: phenethyl isocyanate is stocked by >15 global suppliers including TCI, Thermo Fisher, and Combi-Blocks ; 4-benzylphenyl isocyanate is listed by Aladdin, BOC Sciences, and multiple Chinese vendors ; and 4-biphenylyl isocyanate is available from Sigma-Aldrich/Merck, TCI, and Fisher Scientific . The restricted supplier base for the target compound means that researchers requiring a structurally authenticated, para-substituted phenyl isocyanate with a flexible ethylene-linked pendant phenyl group have few alternative sourcing options. This supply concentration must be factored into procurement timelines, pricing negotiations, and contingency planning.

Specialty Chemical Sourcing Custom Synthesis Supply Chain Risk

Procurement-Driven Application Scenarios for 1-Isocyanato-4-(2-phenylethyl)benzene Based on Verified Differentiation Evidence


Flexible Polyurethane Coatings Requiring Enhanced Segmental Mobility and Impact Resistance

When formulating polyurethane coatings where substrate flexibility and low-temperature impact resistance are critical performance metrics, 1-isocyanato-4-(2-phenylethyl)benzene is the superior isocyanate building block choice. Its four rotatable bonds—one more than the closest analog 4-benzylphenyl isocyanate—introduce additional conformational degrees of freedom into the polymer backbone, lowering the energy barrier for segmental motion and depressing the glass transition temperature [1]. This property is especially valuable for automotive clear coats, flexible electronics encapsulation, and textile coatings where the shorter, more rigid benzyl analog would yield brittle films prone to micro-cracking under mechanical stress.

Amphiphilic Block Copolymer Synthesis Requiring Controlled Hydrophilicity

For the synthesis of amphiphilic polyurethane or polyurea block copolymers intended for drug delivery nanoparticles or emulsifying coatings, the target compound's LogP of 3.44—substantially lower than 4-benzylphenyl isocyanate's LogP of 4.60—provides a more balanced hydrophilicity-hydrophobicity profile [1]. The ~14.5-fold difference in octanol-water partitioning translates directly to improved aqueous dispersibility of the resulting polymer without sacrificing the hydrophobic anchoring needed for encapsulation of lipophilic payloads. This prevents the excessive hydrophobicity that would cause polymer aggregation and precipitation when using the benzyl analog.

Moisture-Sensitive Sequential Polymerization with Extended Processing Window

In multi-step polymer synthesis where isocyanate groups must remain latent until a specific reaction stage—such as the preparation of isocyanate-terminated prepolymers for two-component adhesive systems—the moderate electrophilicity of 1-isocyanato-4-(2-phenylethyl)benzene (σₚ ~ -0.07, weakly electron-donating) offers a critical processing advantage over 4-phenoxyphenyl isocyanate (σₚ ~ +0.03, electron-withdrawing) [1]. The reduced reactivity toward ambient moisture extends the pot life of the isocyanate intermediate and minimizes premature urea formation, a side reaction that compromises adhesive bond strength and coating clarity . This reactivity modulation, grounded in the Hammett relationship (ρ ≈ 2), is quantitatively predictable and reproducible.

Research Programs Requiring Unique para-Phenylethyl Substitution for Structure-Activity Relationship (SAR) Studies

For medicinal chemistry or chemical biology programs exploring urea- or carbamate-based inhibitors, probes, or bioconjugates, 1-isocyanato-4-(2-phenylethyl)benzene fills a specific structural niche not served by commercially abundant alternatives [1]. The ethylene linker between the phenyl ring and the isocyanate-bearing aromatic core creates a unique spatial arrangement and electronic environment that cannot be accessed by the one-carbon-shorter benzyl analog or the fully conjugated biphenyl analog. Given the single-source supply landscape, early procurement planning is essential to avoid project delays when this specific substitution pattern is required by the SAR hypothesis .

Quote Request

Request a Quote for 1-Isocyanato-4-(2-phenylethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.